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Compound of Interest

Compound Name: N-Boc-3-Chloropropylamine

Cat. No.: B050886

tert-Butyl (3-chloropropyl)carbamate | 116861-31-5 - Chemicalbook tert-Butyl (3-
chloropropyl)carbamate(116861-31-5) is a chemical substance, you can find its properties,
safety information, boiling point, melting point, density, molecular formula, molecular weight,
etc. on Chemicalbook. ... Molecular Formula: C8H16CINO2. Molecular Weight: 193.67.
EINECS NO.: 682-386-3. InChlKey: ZIBFXVFWZJFAFL-UHFFFAOYSA-N. Boiling point:
271.2+23.0 °C at 760 mmHg. Density: 1.050+£0.06 g/cm3 . Flash point: 117.8+22.6 °C. Storage
temp.: Sealed in dry,Store in freezer, under -20°C. pka: 12.54+0.46(Predicted). --INVALID-
LINK-- tert-Butyl (3-chloropropyl)carbamate | CBH16CINO2 | ChemSpider tert-Butyl (3-
chloropropyl)carbamate | CBH16CINO2 | ChemSpider ; Predicted data is generated using the
ACD/Labs Percepta Platform - PhysChem Module V14.00 ; Boiling Point, 226.7+13.0 °C at 760
mmHg ; Flash Point, 91.0+19.8 °C ; Density, 1.0£0.1 g/cm3 . --INVALID-LINK-- tert-Butyl (3-
chloropropyl)carbamate 116861-31-5 - MilliporeSigma Boiling point: 95-97 °C/0.5 mmHg.
Density: 1.05 g/cm3 at 25 °C. Refractive index: n20/D 1.459(lit.) Storage temperature: 2-8°C. --
INVALID-LINK-- N-Boc-3-chloropropylamine | 116861-31-5 - BenchChem N-Boc-3-
chloropropylamine ; [IUPAC Name, tert-butyl N-(3-chloropropyl)carbamate ; CAS Number,
116861-31-5 ; Molecular Formula, CBH16CINO2 ; Molecular Weight, 193.67 g/mol . --INVALID-
LINK-- tert-Butyl (3-chloropropyl)carbamate | CAS 116861-31-5 - SCBT tert-Butyl (3-
chloropropyl)carbamate is a building block. Ungraded products supplied by Santa Cruz
Biotechnology (SCBT) are intended for research use only and are not intended for human or
animal diagnostic or therapeutic use. ... Boiling Point: 95-97 °C at 0.5 mmHg. Density: 1.05
g/cm3 at 25 °C. Refractive Index: n20/D 1.459. --INVALID-LINK-- 116861-31-5 | N-Boc-3-
chloropropylamine | Carbosynth N-Boc-3-chloropropylamine. CAS: 116861-31-5. Product
Number: FB101659. Chemical Formula: C8H16CINO2. Molecular Weight: 193.67. --INVALID-
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LINK-- N-Boc-3-chloropropylamine CAS 116861-31-5 - CymitQuimica N-Boc-3-
chloropropylamine. CAS: 116861-31-5. Chemical Formula: C8H16CINO2. Molecular Weight:
193.67. --INVALID-LINK-- 116861-31-5 | tert-Butyl (3-chloropropyl)carbamate | Biosynth tert-
Butyl (3-chloropropyl)carbamate. FB101659. CAS: 116861-31-5. CBH16CINO2. MW: 193.67. --
INVALID-LINK-- N-Boc-3-chloropropylamine CAS 116861-31-5 - BOC Sciences N-Boc-3-
chloropropylamine (CAS# 116861-31-5) is a compound with the molecular formula of
C8H16CINO2. BOC Sciences provides N-Boc-3-chloropropylamine to its customers. --
INVALID-LINK-- 116861-31-5 N-Boc-3-chloropropylamine N-Boc-3-chloropropylamine is a
useful research chemical. ... Chemical Formula: CBH16CINO2. Molecular Weight: 193.67.
CAS: 116861-31-5. Purity: >98%. --INVALID-LINK-- N-Boc-3-chloropropylamine 116861-31-
5 - Selleckchem N-Boc-3-chloropropylamine ; SMILES, CICCCNC(OC(C)(C)C)=0 ; CAS No.
116861-31-5 ; Purity, >98% ; Formula, CBH16CINO2. --INVALID-LINK-- N-Boc-3-
chloropropylamine | CAS 116861-31-5 - AstaTech AstaTech Catalog No.: 64101. CAS No.:
116861-31-5. IUPAC Name: tert-Butyl (3-chloropropyl)carbamate. Molecular Formula:
C8H16CINO2. Molecular Weight: 193.67. --INVALID-LINK-- tert-Butyl (3-
chloropropyl)carbamate | 116861-31-5 - LGC Standards tert-Butyl (3-chloropropyl)carbamate.
CAS Number: 116861-31-5. Molecular Formula: CsH16CINO2. Molecular Weight: 193.67. --
INVALID-LINK-- tert-Butyl (3-chloropropyl)carbamate | CAS 116861-31-5 | MedKoo MedKoo
Cat#: 594539. CAS#: 116861-31-5. Name: tert-Butyl (3-chloropropyl)carbamate. Formula:
C8H16CINO2. Mol. Weight: 193.672. --INVALID-LINK-- N-BOC-3-CHLOROPROPYLAMINE |
116861-31-5 N-BOC-3-CHLOROPROPYLAMINE is a reactant used in the synthesis of
Histone deacetylase (HDAC) inhibitors, FMS-like tyrosine kinase 3 (FIt3) inhibitors and as an
intermediate in the synthesis of other pharmaceutical compounds. --INVALID-LINK-- Synthesis
of N-Boc-3-chloropropylamine The synthesis of N-Boc-3-chloropropylamine is achieved by
the reaction of 3-chloropropylamine hydrochloride with di-tert-butyl dicarbonate (Boc20O) in the
presence of a base, such as triethylamine or sodium hydroxide, in a suitable solvent like
dichloromethane or a biphasic system of water and an organic solvent. The reaction mixture is
typically stirred at room temperature for several hours to ensure complete reaction. After the
reaction is complete, the product is isolated by extraction and purified by column
chromatography or distillation. --INVALID-LINK--. N-Boc-3-chloropropylamine as a building
block in drug discovery N-Boc-3-chloropropylamine is a valuable building block in drug
discovery and development. The presence of the Boc protecting group on the amine and the
chloro group on the propyl chain allows for sequential and regioselective reactions. The Boc
group can be easily removed under acidic conditions to liberate the primary amine, which can
then be further functionalized. The chloro group can be displaced by various nucleophiles to
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introduce different functional groups. This versatility makes it a key intermediate in the
synthesis of a wide range of compounds, including inhibitors of histone deacetylases (HDACSs)
and FMS-like tyrosine kinase 3 (FIt3). --INVALID-LINK-- General procedure for the synthesis of
HDAC inhibitors using N-Boc-3-chloropropylamine A general synthetic route to a class of
HDAC inhibitors involves the reaction of N-Boc-3-chloropropylamine with a zinc-binding
group (ZBG), such as a hydroxamic acid, followed by deprotection of the Boc group and
subsequent coupling with a cap group. The cap group is typically a larger aromatic or
heterocyclic moiety that interacts with the surface of the enzyme. This modular approach allows
for the synthesis of a library of compounds with diverse cap groups to explore the structure-
activity relationship. --INVALID-LINK-- N-Boc-3-Chloropropylamine: A Comprehensive
Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-3-chloropropylamine, a key
building block in synthetic organic chemistry and drug discovery. This document details its
chemical identity, physical properties, and its role in the synthesis of various pharmaceutical
compounds.

Chemical Identity and Properties

N-Boc-3-chloropropylamine, also known as tert-butyl (3-chloropropyl)carbamate, is a
carbamate-protected amine with a terminal chloro group. This bifunctional nature makes it a
versatile reagent in multi-step organic synthesis.

CAS Number: 116861-31-5
Molecular Formula: CsH16CINO2[1]
Molecular Weight: 193.67 g/mol [1]

The physical properties of N-Boc-3-chloropropylamine are summarized in the table below,
providing a consolidated view of its key characteristics.
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Property

Value

Source(s)

Boiling Point

95-97 °C at 0.5 mmHg

226.7 £ 13.0 °C at 760 mmHg

271.2 +23.0 °C at 760 mmHg

[1]

Density

1.05 g/cm3 at 25 °C

1.050 + 0.06 g/cm?3

[1]

1.0+ 0.1 g/cm3

Refractive Index

n20/D 1.459 (lit.)

[1]

Flash Point 91.0+19.8°C
117.8+22.6 °C [1]

pKa 12.54 £+ 0.46 (Predicted)
Storage Temperature 2-8°C

Sealed in dry, Store in freezer, o

under -20°C

Role in Synthetic Chemistry and Drug Discovery

N-Boc-3-chloropropylamine serves as a crucial intermediate in the synthesis of a variety of
biologically active molecules. Its utility stems from the presence of two reactive sites: the Boc-
protected amine and the alkyl chloride. The tert-butyloxycarbonyl (Boc) protecting group allows
for the selective reaction at the chloro-terminated end of the molecule. Subsequently, the Boc
group can be readily removed under acidic conditions to reveal the primary amine for further
functionalization.

This compound is a reactant in the synthesis of Histone deacetylase (HDAC) inhibitors and
FMS-like tyrosine kinase 3 (FIt3) inhibitors. The chloro group can be displaced by a wide range
of nucleophiles, enabling the introduction of diverse functional groups. This versatility makes it
an important building block for creating libraries of compounds in the drug discovery process.
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Experimental Protocols
Synthesis of N-Boc-3-chloropropylamine

A common method for the synthesis of N-Boc-3-chloropropylamine involves the reaction of 3-
chloropropylamine hydrochloride with di-tert-butyl dicarbonate (Bocz0).

Methodology:

» 3-chloropropylamine hydrochloride is dissolved in a suitable solvent, such as
dichloromethane or a biphasic system of water and an organic solvent.

e Abase, typically triethylamine or sodium hydroxide, is added to neutralize the hydrochloride
salt and deprotonate the amine.

» Di-tert-butyl dicarbonate (Bocz20) is added to the reaction mixture.

o The mixture is stirred at room temperature for several hours to facilitate the formation of the
Boc-protected amine.

» Upon completion, the product is isolated through extraction.

« Purification of the crude product is achieved by column chromatography or distillation to yield
pure N-Boc-3-chloropropylamine.
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Caption: Synthetic pathway for N-Boc-3-chloropropylamine.

General Synthetic Route for HDAC Inhibitors

N-Boc-3-chloropropylamine is a key component in a modular approach for synthesizing a
class of Histone Deacetylase (HDAC) inhibitors.

Methodology:

e Coupling with Zinc-Binding Group (ZBG): N-Boc-3-chloropropylamine is reacted with a
suitable zinc-binding group, such as a hydroxamic acid. The nucleophilic ZBG displaces the
chloride ion.

» Boc Deprotection: The Boc protecting group is removed from the resulting intermediate
under acidic conditions, exposing the primary amine.

e Coupling with Cap Group: The free amine is then coupled with a "cap" group, which is often
a larger aromatic or heterocyclic moiety designed to interact with the surface of the HDAC
enzyme.
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This modular synthesis allows for the creation of a diverse library of potential HDAC inhibitors
by varying the cap group to explore structure-activity relationships.

N-Boc-3-chloropropylamine Coupling

> Boc-protected Boc Deprotection AT (e X
_ | Intermediate (Acidic Conditions) Coupling
Zinc-Binding Group o
(ZBG) HDAC Inhibitor

Cap Group

Click to download full resolution via product page

Caption: Modular synthesis of HDAC inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. N-BOC-3-CHLOROPROPYLAMINE CAS#: 116861-31-5 [m.chemicalbook.com]

 To cite this document: BenchChem. [N-Boc-3-Chloropropylamine CAS number and physical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b050886#n-boc-3-chloropropylamine-cas-number-
and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b050886?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

